[1-(3-methylbutan-2-yl)indol-3-yl]-naphthalen-1-ylmethanone
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Overview
Description
JWH 018 N-(1,2-dimethylpropyl) isomer is a synthetic cannabinoid that is structurally similar to JWH 018, a well-known synthetic cannabinoid. This compound is characterized by the presence of a 1,2-dimethylpropyl chain extending from the indole group, rather than the pentyl chain found in JWH 018 . Synthetic cannabinoids like JWH 018 N-(1,2-dimethylpropyl) isomer are designed to mimic the effects of naturally occurring cannabinoids found in the cannabis plant.
Mechanism of Action
- JWH-018 N-(1,2-dimethylpropyl) isomer potently activates both central CB₁ and peripheral CB₂ receptors . These receptors play crucial roles in the endocannabinoid system.
Target of Action
Result of Action
Biochemical Analysis
Biochemical Properties
The JWH 018 N-(1,2-dimethylpropyl) isomer interacts with the central CB 1 and peripheral CB 2 receptors . The nature of these interactions is not fully characterized, but it is known that the compound potently activates these receptors .
Cellular Effects
Given its potent activation of CB 1 and CB 2 receptors, it is likely to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of JWH 018 N-(1,2-dimethylpropyl) isomer is not fully characterized. It is known to bind to and activate the CB 1 and CB 2 receptors, which may lead to changes in gene expression and other cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of JWH 018 N-(1,2-dimethylpropyl) isomer typically involves the reaction of 1-naphthoyl chloride with 1-(1,2-dimethylpropyl)-1H-indole-3-carboxylic acid. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The resulting product is then purified using techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of JWH 018 N-(1,2-dimethylpropyl) isomer follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The purification process may involve multiple steps, including distillation, crystallization, and chromatography, to ensure the final product meets the required purity standards .
Chemical Reactions Analysis
Types of Reactions
JWH 018 N-(1,2-dimethylpropyl) isomer undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
JWH 018 N-(1,2-dimethylpropyl) isomer has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of synthetic cannabinoids in various samples.
Biology: Studied for its interaction with cannabinoid receptors in the brain and peripheral tissues.
Medicine: Investigated for its potential therapeutic effects and its role in the development of new cannabinoid-based medications.
Comparison with Similar Compounds
Similar Compounds
JWH 018: Differs by having a pentyl chain instead of a 1,2-dimethylpropyl chain.
JWH 073: Similar structure but with a butyl chain.
JWH 250: Contains a 2-methoxyphenyl group instead of a naphthyl group.
Uniqueness
JWH 018 N-(1,2-dimethylpropyl) isomer is unique due to its specific structural modification, which may result in different pharmacological properties compared to its analogs. This structural difference can affect its binding affinity to cannabinoid receptors and its overall potency .
Properties
IUPAC Name |
[1-(3-methylbutan-2-yl)indol-3-yl]-naphthalen-1-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO/c1-16(2)17(3)25-15-22(20-12-6-7-14-23(20)25)24(26)21-13-8-10-18-9-4-5-11-19(18)21/h4-17H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JERJAAHYNIGGSX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)N1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801017303 |
Source
|
Record name | [1-(3-Methylbutan-2-yl)-1H-indol-3-yl](naphthalen-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801017303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1427325-40-3 |
Source
|
Record name | [1-(3-Methylbutan-2-yl)-1H-indol-3-yl](naphthalen-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801017303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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